3,6-Difluorophthalic anhydride
Overview
Description
3,6-Difluorophthalic anhydride, with the chemical formula C8H2F2O3, is a white to off-white solid compound known for its applications in organic synthesis. It is characterized by the presence of two fluorine atoms and a phthalic anhydride structure. This compound is commonly used as a building block in the production of various organic compounds, including dyes, pigments, and pharmaceutical intermediates .
Mechanism of Action
Target of Action
3,6-Difluorophthalic anhydride is a chemical compound used in the synthesis of various organic compounds It’s known that anhydrides like this compound often target carboxylic acid groups in organic molecules, reacting with them to form esters or amides .
Mode of Action
The mode of action of this compound involves its reaction with carboxylic acid groups in organic molecules. The compound’s two fluorine atoms likely enhance its reactivity, making it a useful reagent in organic synthesis . The exact changes resulting from its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Given its use in organic synthesis, it’s likely that it could influence a variety of biochemical pathways depending on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, it’s used to facilitate the formation of esters or amides in organic synthesis . The resulting compounds could have a wide range of effects depending on their structure and function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of catalysts or inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 3,6-Difluorophthalic anhydride involves the reaction of 3,6-difluorobenzoquinone with anhydrous acid. This reaction can be carried out at room temperature or under heating . The reaction conditions typically involve the use of a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluorophthalic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding diacid.
Friedel-Crafts Reactions: It can participate in Friedel-Crafts acylation reactions to form benzoyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Typically carried out using water or aqueous bases.
Friedel-Crafts Reactions: Catalyzed by Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed
Substitution Reactions: Substituted phthalic anhydrides.
Hydrolysis: 3,6-Difluorophthalic acid.
Friedel-Crafts Reactions: Benzoyl derivatives such as 2-(2,5-dimethylbenzoyl)-3,6-difluorobenzoic acid.
Scientific Research Applications
3,6-Difluorophthalic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophthalic anhydride
- Tetrafluorophthalic anhydride
- 3-Fluorophthalic anhydride
- Tetrachlorophthalic anhydride
Uniqueness
3,6-Difluorophthalic anhydride is unique due to the specific positioning of the fluorine atoms on the phthalic anhydride structure. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other fluorinated phthalic anhydrides, this compound offers a distinct platform for introducing fluorine atoms into organic molecules, enhancing their chemical and physical properties .
Properties
IUPAC Name |
4,7-difluoro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLRPSLTCCWJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)OC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333606 | |
Record name | 3,6-Difluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652-40-4 | |
Record name | 3,6-Difluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Difluorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,6-Difluorophthalic anhydride in the synthesis of 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis-N-oxide (AQ4N)?
A1: this compound serves as a crucial starting material in the large-scale synthesis of AQ4N, a bis-bioreductive drug. [] The conversion of commercially available 3,6-Dichlorophthalic anhydride to this compound using KF-NaF is a key step in this synthesis, enabling the production of AQ4N in significant quantities. [] This highlights the importance of this compound in accessing complex molecules with potential therapeutic applications.
Q2: How is this compound employed in the development of new anthracene-9,10-dione derivatives?
A2: Researchers utilize a three-step synthesis involving this compound to produce symmetrically substituted 1,4-bis [(aminoalkyl) amino]-5,8-dimethylanthracene-9, 10-diones. [] These derivatives are structurally similar to anthracyclines, compounds known for their antitumor activity. Therefore, exploring the synthesis and properties of these derivatives, facilitated by this compound, holds promise for discovering new anticancer agents.
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